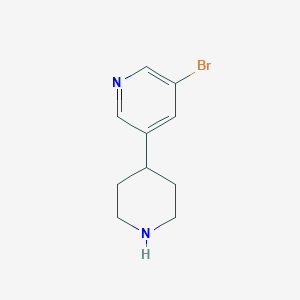

3-Bromo-5-(piperidin-4-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h5-8,12H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVZLHGQQNFTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Role As a Synthetic Intermediate and Advanced Chemical Scaffold

Precursor in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 3-Bromo-5-(piperidin-4-yl)pyridine, characterized by the reactive bromine atom on the electron-deficient pyridine (B92270) ring and the nucleophilic secondary amine of the piperidine (B6355638) ring, makes it an ideal precursor for constructing intricate heterocyclic systems. These systems are often sought after for their potential biological activities.

Annulation reactions, which involve the formation of a new ring fused to an existing one, can be effectively applied to the this compound core. The bromo-pyridine fragment is particularly amenable to transition metal-catalyzed reactions that can initiate ring-forming cascades. For instance, the bromine atom can serve as a handle for palladium-catalyzed cross-coupling reactions, which can be followed by an intramolecular cyclization to build fused ring systems.

Recent progress has been made in the tandem annulation of enynes to create functionalized pyridine derivatives. nih.gov While not directly involving this compound, these methodologies highlight the reactivity of pyridine systems in constructing N-heterocycles. nih.gov The pyridine moiety is a crucial structural component in many natural products, pharmaceuticals, and bioactive molecules. nih.gov The development of efficient synthetic methods for pyridine derivatives is therefore of considerable interest. nih.gov

A hypothetical annulation strategy could involve a Sonogashira coupling of the bromine atom with a terminal alkyne bearing a pendant nucleophile. Subsequent intramolecular addition of the nucleophile to the newly installed alkyne would result in a fused heterocyclic system. The piperidine nitrogen can also be acylated with a reactant that participates in a subsequent annulation reaction on the pyridine ring.

| Annulation Strategy | Key Reaction | Potential Fused System |

| Palladium-Catalyzed Cyclization | Intramolecular Heck Reaction | Dihydropyrido-fused systems |

| Tandem Coupling/Cyclization | Sonogashira Coupling followed by Nucleophilic Addition | Pyrido-fused furans or pyrroles |

| Aza-Annulation | Lewis acid-mediated cyclization of an azide (B81097) derivative | Fused pyridotetrazoles |

Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. nih.govacs.org this compound is an excellent building block for macrocyclization, offering at least two distinct points for extension and cyclization.

The synthesis of macrocycles often relies on strategies that can form large rings efficiently, such as ring-closing metathesis (RCM), amide bond formation, or Suzuki and Stille cross-coupling reactions. acs.org The general approach involves synthesizing a linear precursor containing two reactive termini that can be joined to form the macrocyclic ring.

In the context of this compound, a linear precursor could be assembled by first functionalizing the piperidine nitrogen with a chain containing a terminal alkene or alkyne. The bromine atom on the pyridine ring could then be converted to a vinyl or boronic ester group. A subsequent ring-closing metathesis or Suzuki coupling reaction would then yield the desired macrocycle. The development of diverse synthetic approaches allows for the creation of large libraries of macrocyclic compounds for screening. nih.govcam.ac.uk

| Macrocyclization Reaction | Functional Groups on Precursor | Catalyst/Reagent |

| Ring-Closing Metathesis (RCM) | Terminal Alkenes | Grubbs Catalyst |

| Suzuki Coupling | Aryl Bromide and Boronic Ester | Palladium Catalyst (e.g., Pd(PPh₃)₄) |

| Amide Bond Formation | Amine and Carboxylic Acid | Coupling Reagents (e.g., HATU, HOBt) |

| Click Chemistry (CuAAC/RuAAC) | Alkyne and Azide | Copper(I) or Ruthenium Catalyst |

Scaffold for Novel Chemical Entity (NCE) Exploration in Chemical Space

The exploration of three-dimensional (3D) chemical space is a critical goal in modern drug discovery to identify novel chemical entities (NCEs) with improved pharmacological profiles. Fragment-based drug discovery programs, in particular, benefit from scaffolds that provide structural complexity beyond simple flat aromatic rings. rsc.orgwhiterose.ac.uk

This compound serves as an excellent starting scaffold for NCE exploration. The non-planar piperidine ring imparts a defined 3D geometry, while the bromine atom on the pyridine ring acts as a versatile functional handle for diversification. rsc.orgwhiterose.ac.uk Through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), a wide array of substituents can be introduced at the 3-position of the pyridine ring. This allows for the systematic exploration of the chemical space around the core scaffold.

Furthermore, the secondary amine of the piperidine ring can be readily derivatized through reactions such as acylation, alkylation, or sulfonylation, adding another dimension of structural diversity. This dual functionalization capability allows for the generation of large libraries of analogues with varied steric and electronic properties, which can be screened for activity against various biological targets. For example, novel piperidin-4-one derivatives have been successfully developed as selective enzyme inhibitors. nih.gov

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms in both the pyridine and piperidine rings of this compound can act as Lewis bases, making the compound a suitable candidate for ligand design in coordination chemistry. The resulting metal complexes may exhibit interesting structural features and catalytic activities.

This compound can coordinate to metal centers in several ways. It can act as a monodentate ligand, coordinating through the more accessible and electronically favorable pyridine nitrogen. Alternatively, it can function as a bidentate or bridging ligand, involving both the pyridine and piperidine nitrogens, leading to the formation of chelate rings or coordination polymers.

The coordination behavior is influenced by several factors:

Metal Ion: The size, charge, and electronic configuration of the metal ion will determine the preferred coordination number and geometry.

Reaction Conditions: The solvent, temperature, and presence of counter-ions can affect the final structure of the complex.

Palladacycles are common intermediates in C-H activation catalysis, and similar cyclic complexes could potentially be formed with derivatives of this compound, where the metal coordinates to the pyridine nitrogen and inserts into a C-H bond of the piperidine ring. acs.org The synthesis of cobalt complexes with pyridine-oxazoline ligands has also been reported, demonstrating the versatility of pyridine-based scaffolds in forming stable metal complexes. mdpi.com

| Coordination Mode | Donating Atoms | Potential Complex Structure |

| Monodentate | Pyridine N | Linear or simple tetrahedral/square planar complexes |

| Bidentate (Chelating) | Pyridine N, Piperidine N | 5- or 6-membered chelate ring |

| Bridging | Pyridine N, Piperidine N | Polymeric chains or networks |

Metal complexes derived from this compound have potential applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the solubility of the complex is key, and the ligand's electronic and steric properties can be tuned to optimize catalytic activity and selectivity. For instance, palladium complexes of this ligand could be investigated for their efficacy in cross-coupling reactions, leveraging the inherent pyridine-metal interaction. acs.org

For heterogeneous catalysis, the ligand can be anchored to a solid support. The piperidine nitrogen provides a convenient point for immobilization onto materials like silica (B1680970) or polymers. This covalent attachment would lead to a heterogeneous catalyst that is easily separable from the reaction mixture, allowing for recycling and reuse, which is highly desirable for industrial processes. Cobalt complexes supported by iminopyridine ligands, for example, have shown high activity in isoprene (B109036) polymerization. mdpi.com

The Chemical Profile of this compound: A Versatile Synthetic Scaffold

London, United Kingdom - The heterocyclic compound this compound, identified by its CAS number 899356-77-5, is a notable molecule within the realm of organic synthesis. bldpharm.com While detailed, specific research on this exact compound remains niche, its structural motifs, particularly the brominated pyridine and piperidine rings, position it as a valuable synthetic intermediate and an advanced chemical scaffold. This article explores its role in synthetic chemistry, focusing on its potential applications based on the reactivity of its constituent functional groups and analysis of closely related analogues.

Material Science Applications Excluding Specific Material Properties Unless Purely Synthetic Methodology Focused

Currently, there is a lack of specific published research detailing the application of 3-Bromo-5-(piperidin-4-yl)pyridine in the synthesis of materials. However, the inherent reactivity of the molecule suggests potential, yet unexplored, avenues in this field. The bromo-pyridine functionality could, in principle, be utilized in the synthesis of novel polymers or metal-organic frameworks (MOFs) through polymerization or coordination reactions. For instance, the bifunctional nature of the molecule, with its reactive bromine atom and the piperidine (B6355638) nitrogen, could allow it to act as a monomer or a ligand in the construction of larger, functional materials.

Chemical Probe Development Non Biological Applications

There is no readily available scientific literature that describes the use of 3-Bromo-5-(piperidin-4-yl)pyridine in the development of non-biological chemical probes.

Development of Advanced Methodologies for Organic Synthesis

The most significant and well-documented application for compounds structurally related to 3-Bromo-5-(piperidin-4-yl)pyridine lies in the development and optimization of advanced organic synthesis methodologies, particularly palladium-catalyzed cross-coupling reactions. The bromo-pyridine moiety is a classic electrophilic partner in these transformations.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction. nih.gov In this reaction, a bromo-pyridine derivative is coupled with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is a powerful method for forming a new carbon-carbon bond, enabling the synthesis of biaryl and heteroaryl compounds. Studies on analogous 5-bromo-pyridine derivatives have demonstrated efficient coupling with various arylboronic acids to produce novel pyridine-based structures. nih.gov

The general scheme for a Suzuki-Miyaura reaction involving a bromo-pyridine is as follows:

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| Bromo-pyridine | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₃PO₄) | Aryl-pyridine |

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, are also highly applicable to bromo-pyridine substrates. These reactions allow for the introduction of a wide variety of functional groups, including alkenes, organostannanes, terminal alkynes, and amines, respectively. The development of more efficient and selective catalytic systems for these transformations often utilizes substrates like this compound to test the scope and limitations of new catalysts and reaction conditions.

The reactivity of the bromo-pyridine scaffold in these cross-coupling reactions is a cornerstone of modern organic synthesis, facilitating the construction of complex molecules with diverse functionalities.

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-(piperidin-4-yl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis often involves bromination and cyclization steps. For example, bromination of intermediates like (4-methylbenzoyl)propionamide can yield brominated precursors, which are cyclized with pyridine derivatives (e.g., 2-amino-5-methylpyridine) to form the target compound . Optimization includes adjusting reaction temperature, catalyst loading, and solvent polarity. Purification via flash chromatography (e.g., hexane/ethyl acetate mixtures) improves yield and purity, as demonstrated in analogous syntheses achieving ~61% yield after chromatography .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Flash chromatography using gradients of non-polar to polar solvents (e.g., hexane:ethyl acetate) is widely used . For thermally stable derivatives, recrystallization from dichloromethane or ethanol may also be effective. Analytical HPLC with UV detection can monitor purity, ensuring ≥95% purity for downstream applications .

Q. What are the key considerations in designing experiments to assess the biological activity of this compound in medicinal chemistry?

- Methodological Answer : Focus on structural analogs with known bioactivity, such as piperidine-containing drugs like Loratadine, where the piperidine moiety is critical for binding . In vitro assays (e.g., enzyme inhibition or receptor binding) should use standardized protocols, with controls for cytotoxicity. Computational docking studies can predict binding affinities to prioritize targets .

Advanced Research Questions

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (via programs like ORTEP-3) provides precise bond lengths and angles, critical for confirming regiochemistry and stereochemistry . Complement this with / NMR and 2D techniques (e.g., COSY, HSQC) to assign proton environments and detect conformational flexibility. For example, NMR data (δ 7.48–8.22 ppm) can distinguish aromatic protons in brominated pyridines .

Q. What strategies address contradictory data on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Systematically vary catalysts (e.g., Pd vs. Ni), ligands (e.g., phosphine vs. N-heterocyclic carbenes), and bases (e.g., KCO vs. CsCO) to identify optimal conditions. Use high-throughput screening to compare yields and by-products. Conflicting results may arise from solvent purity or trace moisture; rigorous drying of reagents and solvents is essential .

Q. How do computational methods enhance understanding of electronic properties and reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density maps, highlighting nucleophilic/electrophilic sites. For example, the bromine atom’s electron-withdrawing effect directs electrophilic substitutions to specific pyridine positions . Molecular dynamics simulations model solvation effects, explaining solvent-dependent reaction pathways .

Q. In what ways can structural modifications enhance its utility as a ligand in catalytic systems?

- Methodological Answer : Introduce donor groups (e.g., amino or methoxy) to the pyridine ring to improve metal coordination. For example, 2-amino-5-methylpyridine derivatives form stable complexes with transition metals like nickel, enhancing catalytic activity in ethylene oligomerization . Steric effects from piperidine substituents can modulate ligand geometry and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.